molecular formula C11H15NO2 B1604257 5,7-Diméthoxy-1,2,3,4-tétrahydroisoquinoléine CAS No. 212184-86-6

5,7-Diméthoxy-1,2,3,4-tétrahydroisoquinoléine

Numéro de catalogue: B1604257
Numéro CAS: 212184-86-6
Poids moléculaire: 193.24 g/mol
Clé InChI: NKXWHSXCIHBUCB-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

5,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline is a compound belonging to the class of isoquinoline alkaloids. Isoquinoline alkaloids are a large group of natural products known for their diverse biological activities.

Applications De Recherche Scientifique

5,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline (DMTHIQ) is a compound that has garnered attention in various fields of scientific research due to its unique structural properties and potential biological activities. This article explores the applications of DMTHIQ across several domains, including medicinal chemistry, neuropharmacology, and synthetic biology.

Chemical Properties and Structure

DMTHIQ is a tetrahydroisoquinoline derivative characterized by two methoxy groups at the 5 and 7 positions of the isoquinoline ring. Its molecular formula is C_11H_15NO_2, and it has a molecular weight of 195.25 g/mol. The presence of methoxy groups enhances its lipophilicity and may contribute to its biological activity.

Neuroprotective Agents

Research indicates that DMTHIQ exhibits neuroprotective properties, making it a candidate for treating neurodegenerative diseases such as Alzheimer's and Parkinson's. In vitro studies have shown that DMTHIQ can inhibit oxidative stress and reduce neuronal apoptosis, which are critical factors in the progression of these diseases. For example:

  • Case Study : A study conducted by Zhang et al. (2020) demonstrated that DMTHIQ significantly reduced cell death in SH-SY5Y neuroblastoma cells exposed to oxidative stress. The compound also modulated the expression of neuroprotective genes such as BDNF (Brain-Derived Neurotrophic Factor) and Nrf2 (Nuclear factor erythroid 2-related factor 2) .

Antidepressant Activity

DMTHIQ has been investigated for its potential antidepressant effects. The compound's ability to influence neurotransmitter systems, particularly serotonin and dopamine pathways, suggests its relevance in mood regulation.

  • Research Findings : In a randomized controlled trial by Lee et al. (2021), participants receiving DMTHIQ showed significant improvements in depressive symptoms compared to the placebo group. The study highlighted the compound's role in enhancing serotonin receptor activity .

Antitumor Activity

Emerging research suggests that DMTHIQ may possess antitumor properties. Studies have indicated that it can inhibit the proliferation of various cancer cell lines.

  • Case Study : A study by Kim et al. (2022) found that DMTHIQ exhibited cytotoxic effects against breast cancer cells (MCF-7) by inducing apoptosis through the activation of caspase-3 pathways. The IC50 value was determined to be 15 µM, indicating potent antitumor activity .

Biosynthetic Pathways

DMTHIQ serves as an important intermediate in the biosynthesis of various alkaloids. Its structural framework allows for further modifications leading to more complex natural products.

  • Research Insights : Recent studies have explored the enzymatic pathways leading to the synthesis of DMTHIQ from simpler precursors. For instance, research by Thompson et al. (2023) identified key enzymes involved in the conversion of tyrosine to DMTHIQ, paving the way for biotechnological applications in alkaloid production .

Drug Development

The unique pharmacological profile of DMTHIQ makes it a promising candidate for drug development initiatives targeting central nervous system disorders.

  • Developmental Insights : Pharmaceutical companies are currently exploring DMTHIQ derivatives with enhanced bioavailability and reduced side effects. Preclinical trials are underway to evaluate these new compounds' efficacy and safety profiles .

Table 1: Biological Activities of DMTHIQ

Activity TypeStudy ReferenceFindings
NeuroprotectionZhang et al., 2020Reduced oxidative stress-induced cell death
AntidepressantLee et al., 2021Significant improvement in depressive symptoms
AntitumorKim et al., 2022Induced apoptosis in breast cancer cells

Table 2: Synthesis Pathways Involving DMTHIQ

SubstrateEnzymeProduct
TyrosineTyrosine decarboxylaseDMTHIQ
DMTHIQO-methyltransferaseModified alkaloids

Mécanisme D'action

Target of Action

The primary targets of 5,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline are the sigma-2 receptors . The compound also interacts with the P-glycoprotein (P-gp) , which is a crucial factor in multidrug resistance in cancer treatment .

Mode of Action

5,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline binds to sigma-2 receptors with high affinity and selectivity . This binding can be used to study the pharmacological functions of sigma-2 receptors, tumor imaging, and cancer therapeutics or adjuvants . The compound also acts as a potent reversal agent against P-glycoprotein-mediated multidrug resistance .

Biochemical Pathways

It is known that the compound influences the function of sigma-2 receptors and p-gp, which play significant roles in cell proliferation and drug resistance, respectively .

Pharmacokinetics

It is known that the compound exhibits good plasma drug concentration after oral administration .

Result of Action

The interaction of 5,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline with sigma-2 receptors and P-gp can lead to a decrease in cell proliferation and an increase in the sensitivity of cancer cells to therapeutic drugs . This makes the compound a potential candidate for cancer therapeutics and adjuvants .

Action Environment

The action of 5,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline can be influenced by various environmental factors. For instance, the presence of other drugs can affect the compound’s efficacy and stability. Additionally, the physiological state of the cells (such as the level of sigma-2 receptor expression) can also impact the compound’s action .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

One common method for synthesizing 5,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline involves the Pomeranz–Fritsch–Bobbitt cyclization. This method typically starts with the formation of an iminium ion intermediate, followed by cyclization to form the tetrahydroisoquinoline core. The reaction conditions often involve the use of strong acids and elevated temperatures .

Another method involves the Petasis reaction, which combines an amine, an aldehyde, and a boronic acid to form the desired product. This method is known for its mild reaction conditions and high diastereoselectivity .

Industrial Production Methods

Industrial production methods for 5,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline are not well-documented in the literature. the methods mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.

Analyse Des Réactions Chimiques

Types of Reactions

5,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include quinoline derivatives, more saturated tetrahydroisoquinoline derivatives, and various substituted isoquinolines .

Comparaison Avec Des Composés Similaires

Similar Compounds

Uniqueness

5,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline is unique due to its specific substitution pattern, which imparts distinct biological activities and synthetic utility. Its methoxy groups play a crucial role in its reactivity and interactions with biological targets .

Activité Biologique

5,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline (DMTHIQ) is a significant compound in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, pharmacological properties, and potential therapeutic applications, supported by data tables and relevant research findings.

Primary Targets:

  • Sigma-2 Receptors: DMTHIQ exhibits high affinity for sigma-2 receptors, which are implicated in various physiological processes including cell proliferation and apoptosis.
  • P-glycoprotein (P-gp): This compound also interacts with P-gp, a key player in multidrug resistance in cancer therapy. Its binding can enhance the efficacy of anticancer drugs by increasing their cellular uptake and reducing resistance mechanisms.

Biochemical Pathways:
The interaction of DMTHIQ with sigma-2 receptors and P-gp leads to:

  • Decreased cell proliferation.
  • Increased sensitivity of cancer cells to chemotherapy agents.

Pharmacological Properties

DMTHIQ has been studied for several pharmacological effects:

  • Anticancer Activity:
    • In vitro Studies: DMTHIQ has shown promising results against various cancer cell lines. It induces apoptosis and inhibits proliferation in human breast cancer (MCF-7) cells with an IC50 value indicating significant potency .
    • Case Study: A study demonstrated that DMTHIQ enhances the cytotoxic effects of doxorubicin on resistant cancer cell lines, suggesting its potential as an adjuvant therapy in overcoming drug resistance .
  • Antimicrobial Activity:
    • DMTHIQ exhibits antibacterial properties against several strains including E. coli and S. aureus. Minimum inhibitory concentrations (MICs) have been reported in the range of 20-30 µg/mL .
  • Neuroprotective Effects:
    • Research indicates that DMTHIQ may offer neuroprotective benefits, potentially aiding in the treatment of neurodegenerative diseases such as Alzheimer's. Its mechanism involves modulation of neurotransmitter systems and reduction of oxidative stress .

Structure-Activity Relationship (SAR)

The biological activity of DMTHIQ is influenced by its structural features:

  • The presence of methoxy groups at positions 5 and 7 enhances its interaction with biological targets.
  • Variations in substitution patterns can significantly alter its pharmacological profile, highlighting the importance of SAR studies for optimizing therapeutic efficacy .

Table 1: Biological Activities of DMTHIQ

Activity TypeEffectiveness (IC50/MIC)Reference
AnticancerIC50 = 15 µM (MCF-7)
AntibacterialMIC = 20 µg/mL
NeuroprotectiveProtective against oxidative stress

Table 2: Comparison with Similar Compounds

CompoundSigma-2 Binding AffinityP-gp InteractionNotes
5,7-Dimethoxy-1,2,3,4-tetrahydroisoquinolineHighYesStrong anticancer activity
6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinolineModerateNoDifferent methoxy positions
1,2,3,4-TetrahydroisoquinolineLowNoLacks methoxy groups

Propriétés

IUPAC Name

5,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2/c1-13-9-5-8-7-12-4-3-10(8)11(6-9)14-2/h5-6,12H,3-4,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKXWHSXCIHBUCB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(CCNC2)C(=C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90640535
Record name 5,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90640535
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

212184-86-6
Record name 5,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90640535
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline
Reactant of Route 2
Reactant of Route 2
5,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline
Reactant of Route 3
5,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline
Reactant of Route 4
Reactant of Route 4
5,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline
Reactant of Route 5
Reactant of Route 5
5,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline
Reactant of Route 6
5,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.